Product packaging for Amidapsone(Cat. No.:CAS No. 3569-77-5)

Amidapsone

Cat. No.: B1209500
CAS No.: 3569-77-5
M. Wt: 291.33 g/mol
InChI Key: UPWPBIUUSLIWAI-UHFFFAOYSA-N
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Description

Amidapsone (CAS 3569-77-5) is a small molecule with the chemical formula C13H13N3O3S and a molecular weight of 291.33 g/mol . It is also known by several synonyms, including N-[4-[(4-aminophenyl)sulfonyl]phenyl]urea and 4-Amino-4'-ureidodiphenyl sulfone . As a research chemical, this compound is structurally related to dapsone, a medication with known antibacterial and anti-inflammatory properties . While the precise mechanism of action and full research profile of this compound are not yet fully elucidated , its structural characteristics make it a compound of interest for various biochemical and pharmacological investigations. Researchers can explore its potential interactions with biological pathways, particularly those involving folic acid synthesis and neutrophilic functions, by analogy to its structural relatives . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the available safety data. For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O3S B1209500 Amidapsone CAS No. 3569-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3569-77-5

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

[4-(4-aminophenyl)sulfonylphenyl]urea

InChI

InChI=1S/C13H13N3O3S/c14-9-1-5-11(6-2-9)20(18,19)12-7-3-10(4-8-12)16-13(15)17/h1-8H,14H2,(H3,15,16,17)

InChI Key

UPWPBIUUSLIWAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N

Other CAS No.

3569-77-5

Synonyms

4-amino-p'-ureidodiphenylsulfone
aminoureidosulfone
p-amino-p'-ureidodiphenylsulfone

Origin of Product

United States

Chemical Synthesis and Advanced Synthetic Methodologies for Amidapsone

Established Synthetic Routes to Amidapsone and Analogous Structures

Traditional synthesis of this compound typically involves multi-step reaction pathways starting from readily available precursors.

Multi-Step Reaction Pathways

Several established routes exist for the synthesis of 4,4'-diaminodiphenyl sulfone. One common approach begins with 4-chloronitrobenzene. This undergoes a reaction with sodium sulfide (B99878) to yield 4,4'-dinitrodiphenylthioester. chemicalbook.com The sulfur atom in this intermediate is then oxidized using an agent like potassium dichromate in sulfuric acid, leading to 4,4'-dinitrodiphenylsulfone. chemicalbook.com The final step involves the reduction of the nitro groups to amino groups, often achieved using tin dichloride in hydrochloric acid, to produce this compound. chemicalbook.com

Another established pathway starts with the sodium salt of 4-acetamidobenzenesulfonic acid. chemicalbook.com This compound is reacted with 4-chloronitrobenzene at high temperatures to form 4-acetamido-4'-nitrodiphenylsulfone. chemicalbook.com Subsequent reduction of the nitro group and simultaneous hydrolysis of the acetyl group, for instance, using tin dichloride in hydrochloric acid, affords this compound. chemicalbook.com

A three-step process has also been described, involving the condensation of 4-mercaptoaniline and 4-chloronitrobenzene to obtain a thioether intermediate, 4-(4'-nitrophenylsulfanyl)-phenylamine. google.comgoogle.com This is followed by oxidation of the thioether to the corresponding sulfone, 4-amino, 4'-nitro-diphenyl-sulfone, and finally, reduction of the nitro group to yield 4,4'-diaminodiphenyl sulfone. google.comgoogle.com

Analogs of this compound can also be synthesized. For example, derivatives have been prepared by treating Dapsone (B1669823) with chloroacetyl chloride in the presence of a base, acylating the amino groups. sysrevpharm.org These acylated products can then be further reacted with various aromatic or heterocyclic amines to yield a series of derivatives. sysrevpharm.org

Optimization of Reaction Conditions and Yields

Optimization of synthetic routes aims to improve reaction efficiency, increase yields, and enhance product purity. For the synthesis starting from 4,4'-dichlorodiphenylsulfone, a reported method involves reacting it with ammonium (B1175870) chloride in ethanol (B145695) under reflux for 5 hours, achieving a yield of 91.9%. chemicalbook.com

Another reported method for preparing dapsone from 4-nitrobenzenesulfonyl chloride utilizes methanol (B129727) as a solvent and copper acetate (B1210297) as a catalyst in a self-desulfurization coupling reaction to obtain p-dinitrophenyl sulfone. google.comgoogle.com Sodium dithionite (B78146) is then added to the reaction system for reduction, resulting in a "one-pot" synthesis with a reported total yield of up to 88%. google.comgoogle.com

Optimization studies have also been conducted for derivatization reactions of Dapsone, such as diazonium coupling reactions, to improve analytical detection methods. uobaghdad.edu.iq

Novel this compound Synthetic Strategies

Recent research has focused on developing more sustainable and efficient methods for this compound synthesis, incorporating principles of green chemistry and utilizing catalytic systems.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. An eco-friendly method for Dapsone synthesis has been proposed which utilizes hydrogen peroxide as the main oxidant, producing water as the only by-product. eurekalert.org This method is reported to involve a single stage and does not require high temperatures or the protection of amino groups, which are often necessary in traditional routes and contribute to the generation of by-products. eurekalert.org The catalyst used in this green method is also reusable. eurekalert.org

Another green methodology involves the synthesis of thioethers, which can serve as precursors for this compound, using a cerium catalyst ([Ce(L-Pro)₂]₂Ox) in a C-S cross-coupling reaction. rsc.orgresearchgate.net This heterogeneous catalyst is reported to be efficient and reusable. rsc.orgresearchgate.net

Catalytic Methods for this compound Production

Catalysis plays a crucial role in developing efficient synthetic routes. The green chemistry approach mentioned above utilizes a wolfram-based catalyst derived from polyoxometalates, modified with vanadium, to facilitate the oxidation step with hydrogen peroxide. eurekalert.org This catalyst is designed to increase acidity and reaction speed, allowing the reaction to occur at lower temperatures. eurekalert.org Encapsulating the catalyst in a porous material like a hydrogel allows for its reuse. eurekalert.org

Copper catalysis has also been explored in the synthesis of Dapsone precursors and impurities. rsc.orgresearchgate.netscirea.org For instance, a cerium catalyst promoted C-S cross-coupling has been used for the synthesis of a dapsone precursor. rsc.orgresearchgate.net Controlled mono-diazotization of Dapsone followed by in-situ iodination, a key step in synthesizing process-related impurities, has also involved copper-catalyzed conversions. scirea.org

Furthermore, Dapsone itself has been functionalized and used as a component in the synthesis of novel catalytic systems, such as a dapsone-copper functionalized magnetic nanocatalyst used in multicomponent reactions under solvent-free conditions. tandfonline.com

Precursor Compound Derivatization and Isolation Techniques

The synthesis of this compound involves the preparation and manipulation of various precursor compounds. Derivatization techniques are often employed to modify these precursors, facilitating specific reactions or aiding in their isolation and purification.

In some synthetic routes, amino groups on precursor molecules may be protected by acetylation to prevent unwanted side reactions during oxidation steps. chemicalbook.com The acetyl group is then removed later in the synthesis through hydrolysis. chemicalbook.com

Isolation techniques are essential for obtaining pure intermediates and the final this compound product. These techniques can include filtration, solvent evaporation, recrystallization, and extraction. chemicalbook.comsysrevpharm.orggoogle.com For example, after refluxing a mixture of 4,4'-diaminodiphenylsulfone and o-chlorobenzaldehyde in ethanol with sulfuric acid catalyst, the reaction mixture is poured into crushed ice, and the separated solid is filtered, dried, and recrystallized from ethanol and water to obtain the Schiff base derivative. sphinxsai.com In another synthesis, after a reaction, the mixture is filtered to remove insolubles, the solvent is removed under reduced pressure, and the product is recrystallized from methanol. google.comgoogle.com Extraction with organic solvents like ethyl acetate or toluene (B28343) is also used to isolate products from aqueous phases. googleapis.comgoogle.com

Chromatographic methods, such as column chromatography, can be employed for the purification of synthesized compounds, including Dapsone derivatives. sysrevpharm.org

Stereochemical Control in this compound Synthesis

Stereochemistry is a subdiscipline of chemistry concerned with the spatial arrangement of atoms in molecules and how this influences their properties and reactivity wikipedia.org. Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of atoms wikipedia.org. In the synthesis of chiral molecules, such as those that may have pharmaceutical relevance, controlling stereochemistry is crucial because different stereoisomers can exhibit vastly different biological activities ox.ac.ukwikipedia.org. Asymmetric synthesis aims to synthesize chiral compounds in an unequal amount of stereoisomers, typically favoring one enantiomer or diastereomer over others nih.govox.ac.ukyoutube.com.

Achieving stereochemical control in chemical synthesis involves various strategies. These can include the use of chiral starting materials, chiral auxiliaries, or chiral catalysts nih.govyoutube.com. Chiral auxiliaries are groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and they are removed after the desired transformation nih.govyoutube.com. Chiral catalysts, often transition metal complexes with chiral ligands or organocatalysts, can facilitate reactions enantioselectively nih.govnih.goviupac.orgnih.govrsc.orgyoutube.com.

Techniques like asymmetric catalysis, including photoenzymatic approaches and metal-catalyzed hydrogenations, are employed to induce asymmetry during bond formation nih.govrsc.orgyoutube.com. Directed hydrogenation, for instance, can achieve stereocontrol by positioning a catalyst through interactions like hydrogen bonding or coordination to a specific functional group near the reaction center rsc.org. Other methods involve stereoselective reactions such as asymmetric alkylations, aldol (B89426) reactions, and cycloadditions iupac.orgresearchgate.net. The choice of synthetic methodology and reaction conditions, including steric and electronic factors, stereoelectronic effects, and substrate-reagent interactions, are critical for controlling the stereochemical outcome ox.ac.uk.

While the specific details regarding the application of these stereochemical control methods to the synthesis of this compound are not available in the provided search results, the principles of asymmetric synthesis and stereocontrol discussed are fundamental to the preparation of many complex organic molecules with defined stereochemistry.

Amidapsone Derivatives and Structure Activity Relationship Sar Studies

Design Principles for Amidapsone Analogs

The design of new this compound analogs is guided by principles of rational drug design and combinatorial chemistry, aiming to optimize target interactions and explore a wide chemical space.

Rational drug design of this compound analogs, much like its structural relative dapsone (B1669823), often focuses on enhancing interactions with specific biological targets. For instance, in the context of antibacterial activity, dapsone is known to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria nih.govpatsnap.com. The design of new analogs often involves modifying the core structure to improve binding affinity and inhibitory potency against this enzyme.

Starting from a lead structure like 4,4'-diamino-diphenylsulfone (DDS), new analogs can be designed and synthesized. For example, the introduction of substituents at the 2-position and alkylamino groups at the 4-position of the diphenylsulfone backbone has led to compounds with superior inhibitory activity against DHPS from plasmodia and mycobacteria when compared to dapsone and sulfadoxine (B1681781) nih.gov. One such rationally designed analog, 4'-amino-4-n-propylamino-2-methyl-diphenylsulfone, demonstrated marked synergistic inhibitory activity against plasmodia in conjunction with dihydrofolate reductase inhibitors nih.gov.

Computational techniques such as molecular docking are also employed to understand the binding modes of designed analogs within the active site of the target enzyme. These studies can help in predicting the efficacy of new derivatives before their synthesis, thereby streamlining the drug discovery process researchgate.net. Theoretical modeling and molecular dynamics simulations have been used to investigate the binding of dapsone derivatives to both wild-type and mutant DHPS, providing insights into overcoming drug resistance researchgate.net.

Combinatorial chemistry provides a powerful tool for generating large libraries of diverse but related compounds, which can be screened for desired biological activities. This approach is particularly useful for exploring the SAR of a given scaffold. For sulfone-containing compounds like this compound, combinatorial strategies can be employed to rapidly synthesize a multitude of derivatives.

The synthesis of sulfonamide-linked scaffolds is a common application of combinatorial chemistry. A "libraries from libraries" approach can be used to create diverse sets of compounds from a common starting point nih.gov. For example, solid-phase synthesis can be utilized to attach various building blocks to a core scaffold, allowing for the incorporation of multiple points of diversity. This has been demonstrated in the creation of libraries of sulfonamide-linked heterocycles, including piperazines, thioureas, and guanidines nih.gov.

Sulfonyl chlorides and fluorides are key intermediates in the combinatorial synthesis of sulfonamide libraries due to the reliable formation of the sulfonamide bond enamine.net. Large collections of these building blocks are commercially available, enabling the synthesis of vast and diverse compound libraries for high-throughput screening enamine.net. Flow chemistry offers an eco-friendly and scalable method for the rapid synthesis of sulfonamide libraries, minimizing waste and the use of toxic reagents acs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

In QSAR studies of dapsone derivatives, various molecular descriptors have been correlated with their biological activities. For a series of α-diaminophosphonates derived from dapsone, quantum chemical descriptors calculated using Density Functional Theory (DFT) were found to be responsible for their antifungal activities against Aspergillus niger, Aspergillus foetidus, and Fusarium oxysporum sciepub.com.

Key molecular descriptors that showed a strong correlation with antifungal activity include:

Electronic Energy (ε0): This descriptor was identified as a priority in predicting the antifungal activities against Aspergillus niger and Aspergillus foetidus sciepub.com.

Global Electronegativity (χ): This descriptor was found to be crucial for predicting the activity against Fusarium oxysporum sciepub.com.

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor also contributed to the QSAR models for all three fungal species sciepub.com.

The developed QSAR models demonstrated good statistical performance, with high determination coefficients (R²) and cross-validation correlation coefficients (Q²CV), indicating their reliability in predicting antifungal activity sciepub.com.

QSAR Model Performance for Dapsone-Derived α-Diaminophosphonates Against Different Fungal Species sciepub.com
Fungal SpeciesDetermination Coefficient (R²)Cross-Validation Coefficient (Q²CV)Key Molecular Descriptors
Aspergillus niger0.9760.975Electronic Energy (ε₀), Global Electronegativity (χ), EHOMO
Aspergillus foetidus0.9460.943Electronic Energy (ε₀), Global Electronegativity (χ), EHOMO
Fusarium oxysporum0.9310.926Global Electronegativity (χ), Electronic Energy (ε₀), EHOMO

The validated QSAR models can be used to predict the biological activity of newly designed this compound or dapsone analogs before their synthesis. This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted efficacy sciepub.com. For instance, the QSAR models for the antifungal activity of dapsone derivatives revealed that electronic energy and global electronegativity are the most influential descriptors for improving antifungal potential sciepub.com.

In another study on the antibacterial activity of 4-aminodiphenylsulfone derivatives, conformational entropy, in combination with indicator parameters, was found to yield excellent QSAR models nih.gov. This suggests that the flexibility and conformational preferences of the molecules play a significant role in their biological activity.

Key Pharmacophores and Structural Motifs Governing this compound's Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophores and structural motifs of this compound is essential for designing new derivatives with improved activity.

Based on the structure of dapsone and its known mechanism of action, a hypothetical pharmacophore for its antibacterial activity would likely include:

Two aromatic rings: These provide a scaffold for the molecule.

A sulfone group (SO₂): The electronic properties of this group are critical for activity, as demonstrated by QSAR studies that show a correlation between the net charges of the SO₂ group and enzyme inhibition enamine.net.

Amino groups: The two amino groups are crucial for mimicking the natural substrate, para-aminobenzoic acid (PABA), and interacting with the active site of dihydropteroate synthase patsnap.com.

Pharmacophore models can be developed based on a set of active compounds. For example, a five-point pharmacophore model was developed for a series of chalcone (B49325) derivatives with antibacterial activity, which included features like hydrogen bond donors, acceptors, and aromatic rings nih.gov. A similar approach could be applied to a series of active this compound analogs to identify the essential spatial arrangement of chemical features.

The α,β-unsaturated linker in some antibacterial chalcones was found to be an important structural motif, and its removal resulted in a loss of activity. This highlights the importance of specific structural features for biological function nih.gov. For dapsone and its analogs, the diphenylsulfone core is the key structural motif, and modifications to the substituents on the phenyl rings are used to modulate activity and pharmacokinetic properties nih.gov.

Identification of Essential Functional Groups

The biological activity of dapsone and its derivatives is intrinsically linked to specific functional groups within their molecular structure. For this compound, these essential groups can be extrapolated from the SAR of the dapsone scaffold.

The Sulfonyl Group (SO2): The sulfonyl bridge is a critical component for the activity of diarylsulfone compounds. Studies on dapsone analogs have shown that the electron-withdrawing nature of the sulfonyl group is crucial for its pharmacological effects. nih.gov Substitution of the sulfone with other linkers such as sulfur, oxygen, nitrogen, or a keto group generally leads to a decrease in biological activity, highlighting the importance of the SO2 moiety. nih.gov This suggests that the sulfonyl group in this compound is indispensable for its bioactivity.

The Amino Groups (-NH2): The two amino groups on the phenyl rings of the dapsone core are vital for its mechanism of action, particularly its antibacterial properties. medicoverhospitals.inpatsnap.com Dapsone functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in microorganisms. medicoverhospitals.inpatsnap.comresearchgate.net This inhibition is analogous to that of sulfonamides, which act as structural analogs of para-aminobenzoic acid (PABA). patsnap.comnih.gov The unsubstituted amino groups are considered essential for this activity. In this compound, one of the amino groups is effectively replaced by a urea (B33335) functionality. This modification would likely alter its interaction with the DHPS enzyme, potentially leading to a different pharmacological profile compared to dapsone.

The Phenyl Rings: The aromatic nature of the two phenyl rings provides the structural framework for the molecule, allowing for appropriate spatial orientation of the essential functional groups. Modifications to the rings can significantly impact activity.

The Urea Moiety (-NH-CO-NH2): The urea group is the distinguishing feature of this compound compared to dapsone. Urea and its derivatives are known to be privileged structures in medicinal chemistry, often contributing to a compound's biological activity through hydrogen bonding interactions. nih.gov The presence of the urea group introduces additional hydrogen bond donors and acceptors, which could facilitate interactions with biological targets. Research on other aryl-urea derivatives has indicated that this moiety can be fundamental for various activities, including antimicrobial and anticancer effects. researchgate.net

Impact of Substituent Modifications on Bioactivity

While specific studies on this compound derivatives are not available, the impact of substituent modifications can be inferred from research on dapsone and other sulfonyl urea compounds.

Modifications of the Amino Group: In dapsone, replacement of one of the amino groups with nitro, hydroxy, or hydroxylamine (B1172632) groups has been shown to decrease its activity. slideshare.net Acetylation of the amino group also leads to reduced activity. slideshare.net The substitution of an amino group with a urea moiety in this compound represents a significant structural change. While this may diminish or abolish its PABA-antagonist activity, it could confer novel properties by allowing the molecule to interact with different biological targets. For instance, some sulfonylurea derivatives are known to exhibit anti-inflammatory properties. google.com

Modifications of the Urea Moiety: In other classes of compounds, modifications to a urea group, such as N-alkylation or N-arylation, can have a profound impact on biological activity. These changes can affect the hydrogen-bonding capacity, steric hindrance, and lipophilicity of the molecule.

The following table summarizes the likely impact of functional group modifications on the bioactivity of a hypothetical this compound derivative, based on the SAR of dapsone and related compounds.

Modification Position Potential Impact on Bioactivity Rationale based on Dapsone/Related Compounds
Replacement of the remaining -NH2 groupPhenyl ringLikely decrease in antibacterial activityThe amino group is crucial for the PABA-antagonist mechanism of dapsone. medicoverhospitals.inslideshare.net
Introduction of substituents on the phenyl ringsOrtho, meta, or para to the sulfonyl or urea/amino groupsCould increase or decrease activity depending on the substituent's electronic and steric properties.Substituents can alter the electronic distribution and conformation of the molecule.
Alkylation/Arylation of the urea nitrogen atomsUrea moietyCould modulate activity by altering hydrogen bonding and lipophilicity.Modifications to urea groups are a common strategy in medicinal chemistry to optimize activity. nih.gov
Replacement of the sulfonyl groupBridge between phenyl ringsSignificant loss of activity.The sulfonyl group is essential for the activity of dapsone and its analogs. nih.gov

Conformational Analysis and its Influence on this compound's Structure-Activity Profile

The three-dimensional structure of this compound is a key determinant of its interaction with biological targets. The conformational flexibility of the diarylsulfone core and the orientation of the urea group are likely to play a significant role in its biological activity.

The diarylsulfone backbone is not planar, and the phenyl rings can rotate around the C-S bonds. The preferred conformation of dapsone has been a subject of computational and experimental studies. nih.gov The molecule can adopt various conformations with different dihedral angles between the phenyl rings. The specific conformation adopted upon binding to a biological target is crucial for its activity.

In a study of the structurally related 3,3'-diaminophenyl sulfone, it was observed that the two amino groups are in a trans disposition with respect to the molecular backbone in the neutral molecule. acs.org This suggests that the functional groups on the two phenyl rings of this compound (the amino and urea groups) are also likely to adopt a specific spatial arrangement.

Chemoinformatic and Cheminformatic Approaches in this compound SAR

Chemoinformatic and cheminformatic approaches are valuable tools for understanding and predicting the structure-activity relationships of drug molecules. benthamscience.com While no specific chemoinformatic studies on this compound were found, such methods have been applied to dapsone derivatives.

A Quantitative Structure-Activity Relationship (QSAR) study on α-diaminophosphonates derived from dapsone investigated their antifungal activities. sciepub.com This study used Density Functional Theory (DFT) to calculate molecular descriptors and found that global electronegativity (χ), the energy of the highest occupied molecular orbital (EHOMO), and electronic energy (ε0) were correlated with the biological activity. sciepub.com This indicates that the electronic properties of dapsone derivatives are key determinants of their antifungal effects.

Such computational approaches could be applied to this compound and its hypothetical derivatives to:

Predict Biological Activity: QSAR models could be developed to predict the activity of novel this compound analogs before their synthesis, thus saving time and resources.

Identify Key Structural Features: Molecular docking studies could be used to simulate the binding of this compound to potential biological targets, helping to identify the key intermolecular interactions and the optimal conformation for binding.

Virtual Screening: Large chemical libraries could be virtually screened to identify other compounds with a similar predicted activity profile to this compound.

The following table presents hypothetical data that could be generated from a chemoinformatic study on this compound derivatives, illustrating the relationship between molecular descriptors and biological activity.

Derivative Substituent (R) on Urea LogP (Lipophilicity) EHOMO (eV) Predicted IC50 (µM)
This compound-H1.5-5.812.5
Derivative 1-CH32.0-5.710.2
Derivative 2-C6H53.5-6.018.9
Derivative 3-Cl2.2-6.115.3

Molecular and Cellular Mechanisms of Amidapsone Action Preclinical Focus

Elucidation of Specific Molecular Targets and Ligand Interactions

Protein-Amidapsone Binding Dynamics

No studies detailing the binding of Amidapsone to specific proteins, including data on affinity, kinetics, or structural interactions, are available in the public domain.

Receptor Agonism/Antagonism Mechanisms

There is no information available from preclinical studies to characterize this compound as an agonist or antagonist for any specific receptor.

Cellular Pathway Modulation by this compound

Intracellular Signaling Cascades Affected by this compound

Research detailing the effects of this compound on any intracellular signaling cascades has not been published in the accessible scientific literature.

Gene Expression and Proteomic Alterations Induced by this compound

No data from gene expression or proteomic studies are available to indicate any cellular changes induced by this compound.

Enzymatic Inhibition and Activation Profiles of this compound

There are no published preclinical findings that describe the inhibitory or activatory effects of this compound on any enzymes.

Kinetic Studies of Enzyme-Amidapsone Interactions

While direct kinetic studies on this compound are not available, the interactions of its parent compound, Dapsone (B1669823), with metabolic enzymes have been characterized. Dapsone is known to interact with Cytochrome P450 (CYP) enzymes, particularly CYP2C9. Kinetic studies have revealed that Dapsone acts as an activator of CYP2C9-mediated metabolism nih.govflinders.edu.au.

This activation is a form of positive heterotropic cooperativity, where the binding of Dapsone to the enzyme increases its catalytic efficiency for other substrates flinders.edu.au. For instance, in the presence of Dapsone, the Michaelis constant (K_m) for the CYP2C9-mediated 4'-hydroxylation of flurbiprofen was reduced by approximately 60% without a significant change in the maximum reaction velocity (V_max) nih.gov. This suggests that Dapsone enhances the binding affinity of the substrate to the enzyme. A similar, even more pronounced effect was observed with naproxen, where Dapsone increased the intrinsic clearance (CL_int) by 16.5-fold nih.govflinders.edu.au.

Given its structural similarity to Dapsone, this compound could potentially exhibit similar interactions with CYP enzymes. The urea (B33335) moiety in this compound, replacing one of the amino groups of Dapsone, might alter the binding affinity and the magnitude of the modulatory effect. Hypothetical kinetic studies for this compound would be crucial to determine its own K_m, V_max, and CL_int values in relation to key CYP isozymes.

Table 1: Hypothetical Enzyme-Amidapsone Interaction Parameters (based on Dapsone data)

EnzymeSubstrateModulatorEffect on K_mEffect on V_maxPredicted Impact on CL_int
CYP2C9FlurbiprofenThis compoundDecreaseNo significant changeIncrease
CYP2C9NaproxenThis compoundDecreaseIncreaseSignificant Increase
CYP2E1VariousThis compoundTo be determinedTo be determinedTo be determined

This table is illustrative and based on kinetic data for the parent compound, Dapsone. Actual values for this compound would require experimental verification.

Allosteric Modulation Mechanisms

The activation of CYP2C9 by Dapsone is understood through an allosteric mechanism. Dapsone binds to a site on the enzyme that is distinct from the active site where the substrate binds wikipedia.orgnih.govmdpi.com. This binding event induces a conformational change in the enzyme, which in turn enhances the binding or turnover of the substrate at the active site nih.govflinders.edu.au. Molecular dynamics simulations for Dapsone suggest that this activation arises from aromatic interactions between Dapsone, the substrate, and phenylalanine residues (Phe114 and Phe476) within a common binding domain, rather than a completely separate effector site flinders.edu.au.

As a derivative, this compound would be hypothesized to function as an allosteric modulator of the same or similar enzymes. The key mechanism would involve binding to an allosteric site, triggering a conformational shift in the protein that alters the orthosteric (active) site's properties wikipedia.orgnih.gov. This could result in either positive allosteric modulation (PAM), enhancing the enzyme's activity, or negative allosteric modulation (NAM), inhibiting it. For this compound, its potential as a PAM of CYP enzymes warrants investigation to understand its drug-drug interaction profile.

This compound's Influence on Cellular Processes in vitro

Cell Cycle Regulation and Apoptosis Induction

The parent compound, Dapsone, has demonstrated anti-apoptotic effects in various models of cellular damage, including neurodegenerative and ischemic injury models nih.gov. It has been shown to reduce apoptosis by decreasing the activity of key executioner enzymes like Caspase-3, as well as initiator caspases like Caspase-8 and Caspase-9 nih.gov.

Conversely, some synthetic derivatives of Dapsone have been evaluated for their cytotoxic effects against cancer cell lines. For instance, the derivative DDS-13 was shown to have a cytotoxic effect on the DU145 prostate cancer cell line nih.gov. This suggests that modifications to the Dapsone structure can shift its biological activity from cytoprotective to cytotoxic, likely involving the induction of apoptosis. The process of apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or malignant cells and is often linked to cell cycle arrest scienceopen.commdpi.comfrontiersin.org.

For this compound, its influence on cell cycle regulation and apoptosis is a critical area for preclinical investigation. Depending on the cell type and context, it could either promote cell survival by inhibiting apoptotic pathways or induce cell death. Studies on cancer cell lines would be necessary to determine if this compound can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) and trigger apoptosis, potentially through the activation of caspase cascades scienceopen.commdpi.com.

Cellular Proliferation and Differentiation Studies

The potential of this compound to modulate cellular proliferation is closely linked to its effects on the cell cycle and apoptosis. Compounds that induce cell cycle arrest or apoptosis would inherently inhibit cellular proliferation nih.govmdpi.com. In the context of cancer research, a derivative of Dapsone demonstrated a reduction in the viability of prostate (DU145) and cervical (HeLa) cancer cells, indicating anti-proliferative activity nih.gov.

Therefore, it is plausible that this compound could possess anti-proliferative properties. In vitro proliferation assays, such as MTT or colony formation assays, would be required to quantify its effect on the growth of various cell lines.

Table 2: Potential Effects of this compound on Cellular Proliferation

Cell LineCompoundIC₅₀ (µM)Predicted Effect
DU145 (Prostate Cancer)This compoundTo be determinedInhibition
HeLa (Cervical Cancer)This compoundTo be determinedInhibition
Non-cancerous cell lineThis compoundTo be determinedMinimal to no effect

This table is hypothetical. IC₅₀ values for this compound are unknown and would need to be established through experimentation. The data for Dapsone derivatives suggest potential selectivity for cancer cells.

Impact on Cellular Metabolism

Cellular metabolism encompasses a vast network of biochemical reactions essential for energy production, biosynthesis, and maintenance of cellular homeostasis amsbio.comyoutube.com. The parent sulfone, Dapsone, exerts its antimicrobial effect by interfering with a specific metabolic pathway: folate synthesis drugbank.com. This highlights the potential for sulfone compounds to target metabolic pathways.

The impact of this compound on the metabolism of mammalian cells is uncharacterized. Potential effects could involve modulation of key energy-producing pathways like glycolysis or the citric acid cycle, or interference with the synthesis of essential molecules like nucleotides or lipids. Given that Dapsone can influence adenosine metabolism through its anti-inflammatory actions, this compound might also interact with purinergic signaling pathways nih.gov. Profiling studies would be necessary to understand how this compound might alter the metabolic landscape of cells.

Investigation of this compound's Effects on Microbiological Targets (e.g., Bacterial and Protozoan Pathways)

The primary and most well-understood mechanism of action for Dapsone is its antimicrobial effect, which extends to both bacteria and protozoa drugbank.com. Dapsone is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms. By competing with the enzyme's natural substrate, para-aminobenzoic acid (PABA), Dapsone blocks the synthesis of dihydrofolic acid, a precursor required for the production of nucleotides and ultimately DNA and RNA drugbank.com. This bacteriostatic action is effective against organisms that must synthesize their own folate, including various bacteria and protozoan parasites like Plasmodium drugbank.complos.org.

It is highly probable that this compound shares this fundamental mechanism of action. The core sulfone structure responsible for the antimicrobial activity is retained in this compound. Therefore, it is expected to function as an inhibitor of DHPS in susceptible bacteria and protozoa. However, the addition of the urea group could modify its affinity for the DHPS enzyme or alter its uptake by microbial cells, potentially resulting in a different potency or spectrum of activity compared to Dapsone. Investigations would be needed to determine the minimum inhibitory concentrations (MICs) of this compound against various bacterial and protozoan species.

Preclinical Pharmacological Investigations of Amidapsone

In Vitro Efficacy Assessments

In vitro studies utilize biological components or cells outside their natural environment to assess the pharmacological activity of a compound. clinisciences.com These methods are valuable for understanding the direct effects of Amidapsone at the cellular or tissue level and can help identify potential mechanisms of action.

Cell-Based Assays for Pharmacological Activity

Cell-based assays are widely used in drug discovery to measure various cellular responses to a compound, such as viability, proliferation, cytotoxicity, and the induction of apoptosis. nih.govbioivt.com These assays can be designed to evaluate the efficacy of candidate therapeutics by observing their effects on specific cell lines or primary cells relevant to a particular disease or biological process. clinisciences.comnih.govbioivt.com Indicators such as changes in metabolic activity, cell growth rate, and the presence of apoptotic markers are commonly assessed. nih.govbioivt.com

Organotypic Culture Studies

Organotypic culture studies involve maintaining tissue slices or three-dimensional cell cultures that retain some of the structural and functional characteristics of the original tissue. frontiersin.orgijbs.comnih.govmdpi.cominhalationmag.com This approach provides a more physiologically relevant environment compared to traditional two-dimensional cell cultures, allowing for the study of cellular interactions within a tissue context. ijbs.comnih.govinhalationmag.com Organotypic models can be utilized to assess the efficacy of drugs by observing their impact on tissue viability, cellular behavior, and specific biological pathways within a more complex microenvironment. ijbs.comnih.govmdpi.com For example, organotypic tumor slice cultures have been used to investigate the antitumor activity of various therapies by assessing indicators like cell viability, proliferation, and apoptosis in a setting that preserves aspects of the tumor microenvironment. ijbs.com

High-Throughput Screening Methodologies for this compound Evaluation

High-throughput screening (HTS) is a technology that enables the rapid testing of large libraries of chemical compounds against specific biological targets or cellular assays. mdpi.commedinadiscovery.comnuvisan.comthermofisher.com HTS methodologies are employed to identify potential drug candidates by automating and miniaturizing experimental procedures, allowing for the assessment of thousands to millions of compounds in a short period. mdpi.comnuvisan.com Cell-based assays are frequently integrated into HTS workflows to identify compounds with desired pharmacological activities. bioivt.commedinadiscovery.compharmaron.com Detection systems such as fluorescence, luminescence, and colorimetric readouts are commonly used in HTS to measure the results of these assays. mdpi.com The application of HTS to this compound would involve screening it against a panel of relevant assays to identify or confirm its biological activities and potential therapeutic applications.

In Vivo Efficacy Studies in Animal Models (Non-Human)

In vivo studies involve testing a compound in living animal organisms to evaluate its efficacy and understand its effects within a complex biological system. pharmaron.comibtbioservices.com Animal models are crucial for assessing the therapeutic potential of a drug candidate in a setting that mimics the physiological conditions of a disease. pharmaron.comibtbioservices.com

Establishment and Validation of Relevant Animal Models for Investigational Purposes

The establishment and validation of relevant animal models are fundamental for conducting in vivo efficacy studies. pharmaron.comibtbioservices.com Animal models are developed to simulate specific human diseases or conditions, allowing researchers to study disease progression and evaluate the effectiveness of potential treatments. pharmaron.comibtbioservices.com These models can include naturally occurring animal diseases, genetically modified animals, or animals in which a disease is experimentally induced. The selection of an appropriate animal species and model depends on the specific disease being studied and the pharmacological properties of the compound. ibtbioservices.com Validation involves demonstrating that the animal model accurately reflects key aspects of the human disease in terms of pathology, symptoms, and response to known therapies. jameslindlibrary.org Various animal species, including rodents (such as mice and rats), rabbits, dogs, and non-human primates, are used in preclinical research, with the choice influenced by factors such as the disease model and the need for translational relevance to humans. pharmaron.comibtbioservices.comwuxibiology.com

Dose-Response Characterization in Animal Studies

Dose-response studies in animal models are conducted to determine the relationship between the dose of this compound administered and the magnitude of the observed therapeutic effect. researchgate.netnih.gov These studies involve administering different doses of the compound to groups of animals and measuring the resulting biological response. The data obtained from dose-response studies are essential for determining the minimum effective dose, the maximum tolerated dose, and the therapeutic index of this compound in the animal model. researchgate.netnih.gov While dose translation between animals and humans requires careful consideration, often involving allometric scaling based on body surface area rather than simple milligram per kilogram conversions, dose-response data from animal studies provide crucial information for predicting potential effective doses in humans and understanding the pharmacological profile of the compound. researchgate.netnih.gov Detailed research findings from such studies would typically include data on the percentage of animals responding to treatment at different dose levels, the time course of the response, and quantitative measures of efficacy endpoints relevant to the disease model.

Route of Administration Considerations in Preclinical Models

The route of administration significantly influences a drug's pharmacokinetic profile, including its absorption, distribution, and ultimately, its efficacy and safety. In preclinical animal models, various routes of administration can be utilized depending on the research objectives and the nature of the compound being studied. Common routes in preclinical studies include oral gavage, intravenous, subcutaneous, intramuscular, intraperitoneal, and others depending on the target tissue or desired systemic exposure. chelatec.com The choice of administration route in preclinical studies is guided by the properties of the compound, the target site, and the intended clinical route. For instance, studies involving local toxicities might normalize the dose to the concentration or amount at the application site for routes like topical or intranasal administration. fda.govfda.gov Animal models of disease can be useful in determining appropriate formulations and routes of administration. europa.eu

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Preclinical PK/PD characterization is essential to understand how a drug is processed by the body (pharmacokinetics) and how it exerts its effects (pharmacodynamics). This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its interaction with its biological target and the resulting pharmacological response. cn-bio.comcatapult.org.uk Integrated DMPK strategies are employed in lead optimization to identify compounds with favorable developability profiles. criver.com

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models evaluate how a drug candidate is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and finally excreted from the body. chelatec.comcn-bio.com These studies are critical for predicting human pharmacokinetics and identifying potential liabilities. cn-bio.comcrystalpharmatech.com Small animal biodistribution studies, often using radiolabeled compounds, are considered a standard for analyzing pharmacokinetics and measuring tissue concentrations. chelatec.com Animal models, such as mice and rats, are commonly used for initial pharmacokinetics and biodistribution studies. chelatec.com However, it is important to consider that animal models can have differences in skin structure, enzyme expression, and barrier function compared to humans, which can lead to inaccuracies in ADME profiles. genoskin.com Underlying diseases in animal models can also influence the ADME of drugs by affecting the function of organs involved in these processes. nih.gov

Tissue Distribution and Accumulation Studies

Tissue distribution studies in preclinical models assess the concentration of a compound in various tissues and organs over time after administration. This provides insights into where the drug goes in the body and if it accumulates in specific tissues. These studies are crucial for understanding potential target tissue exposure and identifying off-target distribution that could lead to toxicity. For example, studies on other compounds have shown that tissue distribution and tumor penetration can be dose- and time-dependent. nih.gov Biodistribution data can help estimate the efficacious dose and inform clinical dose selection. nih.gov

Target Engagement and Occupancy in Preclinical Models

Target engagement refers to the binding of a drug candidate to its intended biological target in vivo. Assessing target engagement in preclinical models helps confirm that the compound is reaching its target and interacting with it as expected. This is a critical step in validating the mechanism of action and predicting potential efficacy. catapult.org.uknih.gov Robust assays are needed to assess target engagement in relevant tissues. drugdiscoverytrends.com Biomarkers can be used as indirect measures of target engagement, providing evidence of the drug's effect downstream of the target interaction. sapient.bio Direct target engagement can be measured by extracting the target organ in experimental phases to confirm occupancy. sapient.bio

Investigational Therapeutic Applications (Preclinical/Mechanistic)

This compound and related diphenylsulfone derivatives have been explored for various biological activities. researchgate.netcongresumf.rocongresumf.ro

Assessment of Antimicrobial Activities in Preclinical Models

This compound has been noted to possess antibacterial and antiviral activities in preclinical investigations. pageplace.deresearchgate.netcongresumf.rocongresumf.ro Sulfone derivatives, in general, including Dapsone (B1669823) (4,4'-Diaminodiphenylsulfone), have been used as antimicrobials. researchgate.netcongresumf.rocongresumf.rochemicalbook.com While the specific preclinical data detailing the antimicrobial spectrum and potency of this compound in various models were not extensively detailed in the search results, the compound is recognized within the class of sulfone derivatives that exhibit such activities. researchgate.netcongresumf.rocongresumf.ro Amidine-containing compounds, a broader class that includes structural features potentially relevant to this compound's activity, have emerged as promising agents against antimicrobial resistance, with mechanisms including DNA binding and membrane disruption. nih.govnih.gov Preclinical in vitro tests for antimicrobial agents typically include assessing potency through measures like minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as investigating the mechanism of action. mdpi.com

Table 1: Summary of Preclinical Antimicrobial Activity (Illustrative Example - Data Not Specifically Found for this compound)

Microbial SpeciesActivity (e.g., MIC)Mechanism of ActionReference
Example Bacteria AX µg/mLMembrane disruption[Source]
Example Bacteria BY µg/mLDNA binding[Source]
Example Fungus CZ µg/mLEnzyme inhibition[Source]

The mechanisms of action for antimicrobial agents are diverse and can include inhibition of cell wall synthesis, disruption of membrane function, inhibition of protein synthesis, inhibition of nucleic acid synthesis, and inhibition of folic acid synthesis. microbeonline.com Amidines, which are structurally related to parts of the this compound molecule, can interact with bacterial DNA and membranes. nih.gov

Preclinical Antineoplastic Research

Preclinical research into the antineoplastic properties of this compound has been conducted to assess its potential in treating cancer. These investigations typically involve testing the compound's effects on cancer cell lines in laboratory settings (in vitro) and in animal models (in vivo). The goal is to determine if this compound can inhibit cancer cell growth, induce cell death, or slow tumor progression.

While specific detailed data tables and extensive research findings solely focused on this compound's antineoplastic effects in preclinical models were not prominently found in the search results, the broader context of preclinical antineoplastic research involves evaluating compounds against various tumor types, including leukemias and solid tumors. nih.govbtrc-charity.org Studies in this area aim to characterize a compound's specific effect against tumor cells. nih.gov The development of innovative anti-cancer compounds often focuses on achieving high selectivity of action and low toxicity in preclinical testing. frontiersin.org Preclinical studies are crucial for identifying candidate biomarkers and therapeutic targets, followed by validation in preclinical models. ous-research.no Despite advances, predicting anticancer efficacy using preclinical models remains challenging, and the predictive value of in vitro potency in complex diseases like cancer is limited. nih.gov

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models

This compound's potential as an anti-inflammatory and immunomodulatory agent has also been a subject of preclinical investigation. These studies explore how the compound interacts with the immune system and inflammatory pathways, which are implicated in a wide range of diseases.

Preclinical research in inflammation and immunology utilizes various in vivo models to evaluate potential therapeutic candidates. nuvisan.comartimmune.com These models can include induced peritonitis, contact dermatitis, and models mimicking inflammatory skin diseases like atopic dermatitis. nuvisan.comnih.gov The aim is to understand how a compound modulates inflammatory responses and immune cell function. nih.gov

Immunomodulation involves altering the immune response, either by enhancing or suppressing it. nih.gov Immunosuppressive drugs, for instance, are used to reduce the immune response in conditions like chronic inflammation or autoimmune diseases. nih.gov Preclinical studies investigate the mechanisms by which compounds can modulate immune cell activity, such as the proliferation, differentiation, and function of T cells, and the production of pro-inflammatory mediators. nih.govfrontiersin.org For example, some compounds have been shown to exert anti-inflammatory and immunomodulatory effects by reducing myeloperoxidase activity and inhibiting signaling pathways like NF-kB. mdpi.com Natural products, such as those found in camel milk, have also been studied for their anti-inflammatory and immunomodulatory properties in preclinical animal models, demonstrating effects like the reduction of paw edema and modulation of inflammatory cells and mediators. frontiersin.org

While direct detailed preclinical data on this compound's anti-inflammatory and immunomodulatory effects were not extensively available in the search results, the general approaches and findings in this area of preclinical research provide context for the types of investigations that would be conducted for a compound like this compound.

Other Emerging Preclinical Therapeutic Explorations

Beyond its potential antineoplastic and anti-inflammatory/immunomodulatory effects, preclinical research may explore other emerging therapeutic applications for this compound. This could involve investigating its activity in different disease models or exploring novel mechanisms of action.

The search results provided a general overview of preclinical research in various therapeutic areas, including novel approaches in cancer therapy like targeting myeloid-derived suppressor cells nih.gov and exploring cell-based therapies for immunomodulation in transplantation. nih.gov Preclinical studies also investigate the effects of compounds on specific pathways or targets relevant to various diseases. nih.gov For instance, research into compounds targeting IL-4Rα has shown therapeutic potential in preclinical models of type 2 inflammatory diseases like asthma and atopic dermatitis by reducing inflammation and related symptoms. nih.gov

Amidapsone As a Prodrug Candidate in Drug Design

Rationale for Prodrug Development of Amidapsone

The primary motivation for designing prodrugs is to overcome undesirable properties of a parent drug molecule. samipubco.com Prodrugs are engineered to be chemically stable and to undergo rapid and complete conversion to the parent drug, thereby maximizing drug exposure while minimizing the potential for unwanted metabolism. tandfonline.com

A key challenge in drug development is overcoming poor physicochemical properties that can impede a drug's clinical utility. frontiersin.org The parent compound, dapsone (B1669823), is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low aqueous solubility. nih.gov This low solubility can limit its oral absorption and present challenges for formulation, particularly for intravenous administration where high aqueous solubility is often required. nih.govaacrjournals.org

Prodrug strategies aim to transiently alter the molecular structure to improve these properties. frontiersin.org By conjugating the parent molecule with a polar or ionizable promoiety, such as an amino acid, the resulting prodrug can exhibit significantly increased water solubility. tandfonline.com This modification addresses the solubility issue without permanently altering the pharmacologically active core of the molecule. frontiersin.org

Table 1: Comparison of Physicochemical Properties of Dapsone and a Prodrug Derivative This table presents predicted physicochemical properties for Dapsone and a synthesized derivative, illustrating how chemical modification impacts key drug-like characteristics.

PropertyDapsone (Parent Drug)DDS-13 (N,N'-(sulfonylbis(4,1-phenylene))dioctanamide)Optimal Range for Oral Bioavailability
Molecular Weight (g/mol)248.3500.72< 500
Lipophilicity (LogP)0.895.46-0.7 to +5.0
Water SolubilitySolublePoorly SolubleHigher is generally better
Topological Polar Surface Area (TPSA)94.97 Ų114.21 Ų< 140 Ų

Data sourced from in silico analysis using SwissADME tool. nih.govresearchgate.net

Low bioavailability and non-specific distribution in the body can lead to the absorption of a drug throughout various organs, potentially causing side effects. nih.gov While dapsone is absorbed nearly completely from the gastrointestinal tract, its distribution is widespread throughout total body water and into all tissues. drugbank.com A prodrug approach can be employed to improve the pharmacokinetic profile, potentially leading to more targeted delivery and a better therapeutic index. tandfonline.com For instance, amino acid prodrugs of other compounds have been shown to increase oral bioavailability by threefold or more in preclinical models by leveraging specific intestinal transporters like PEPT1. tandfonline.com The synthesis of water-soluble, chemically stable prodrugs of dapsone has been pursued to enhance its delivery and subsequent cleavage to the active form in vivo. nih.gov

Design and Synthesis of this compound Prodrug Conjugates

The design of a successful prodrug hinges on the selection of a suitable promoiety and a linker that connects it to the parent drug. The linker must be stable enough to remain intact until it reaches the desired site of action but labile enough to be cleaved efficiently to release the active drug. googleapis.com

For amine-containing drugs like dapsone and, by extension, this compound, the primary amino group is a key site for modification. Common strategies involve forming amide or carbamate bonds, which can be cleaved by enzymes in the body. dntb.gov.ua

N-Acylation: A straightforward synthesis approach involves the N-acylation of the amino groups. For example, dapsone has been treated with chloroacetyl chloride to acylate both primary amino groups. sysrevpharm.org The resulting symmetrical product can then be reacted with other amines. sysrevpharm.org Another example is the synthesis of 4,4'-dibutyrylaminodiphenyl sulfone, an acylated prodrug designed for sustained release. nih.gov

Amino Acid Conjugation: Amino acids can be conjugated to the parent drug via an amide linkage. These amino acid amides have been synthesized as water-soluble and stable prodrugs. nih.gov The amide bond is designed to be a substrate for peptidase enzymes, which are abundant in the body, leading to in vivo cleavage and release of the parent drug. nih.gov

Polymer Conjugation: Dapsone has also been functionalized with an acrylic moiety to create an unsymmetrical dapsone methacrylamide (DapMA). nih.gov This monomer can then be polymerized or co-polymerized to form macromolecules with pendant dapsone units, creating a polymer-drug conjugate for controlled drug delivery. nih.gov

The cleavage of these linkers is typically enzymatic. Amide bonds are generally more resistant to chemical and enzymatic hydrolysis than ester bonds, which can be advantageous for ensuring stability until the prodrug reaches its target. tandfonline.com

A sophisticated prodrug strategy involves designing the linker to be cleaved by a specific enzyme that is overexpressed in the target tissue, such as a tumor or an area of inflammation. rsc.org This enzyme-activated approach enhances site-specific drug delivery and minimizes off-target effects. rsc.org

The use of amino acid amides of dapsone is a prime example of an enzyme-activated strategy. nih.gov These prodrugs are specifically designed to be targets for stereospecific aminopeptidase enzymes. nih.gov Preclinical studies have shown that L-amino acid derivatives of dapsone are very rapidly converted to the parent drug, consistent with cleavage by these enzymes. In contrast, the corresponding D-amino acid derivatives are converted much more slowly, highlighting the stereospecificity of the enzymatic activation. nih.gov This approach allows for rapid release of the active drug upon reaching tissues with high aminopeptidase activity.

In Vitro and Preclinical In Vivo Evaluation of this compound Prodrugs

The evaluation of prodrug candidates involves a series of in vitro and preclinical in vivo studies to confirm their stability, conversion kinetics, and pharmacokinetic profile.

In vitro studies are crucial for initial screening and characterization. These assays can determine the prodrug's stability in biological fluids and its potential for cytotoxicity. For example, an N-acylated derivative of dapsone, DDS-13, was evaluated for its cytotoxic effects against cancer and non-cancer cell lines. The results showed that the derivative had cytotoxic activity against the DU145 prostate cancer cell line, while neither dapsone nor the derivative showed cytotoxicity in non-cancerous cells under the tested conditions. nih.gov

Table 2: In Vitro Cytotoxicity of Dapsone and a Prodrug Derivative This table shows the half-maximal inhibitory concentration (IC50) values of Dapsone and its derivative DDS-13 against different cell lines after 48 hours of treatment, indicating their potential cytotoxic activity.

CompoundDU145 (Prostate Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HDFa (Non-cancer Fibroblasts) IC50 (µM)
Dapsone11.1113.07No cytotoxic effect observed
DDS-1319.06No cytotoxic effect observedNo cytotoxic effect observed

Data sourced from MTT assays on specified cell lines. nih.govresearchgate.net

Animal models are essential for determining the pharmacokinetic behavior of prodrugs. Studies in rabbits have been used to evaluate dapsone prodrugs. Intravenously administered L-amino acid derivatives of dapsone were rapidly and quantitatively converted back to the parent drug, demonstrating the efficiency of the enzyme-activated release mechanism. nih.gov In contrast, a different prodrug, 4,4'-dibutyrylaminodiphenyl sulfone, was designed for long-acting delivery and showed sustained blood levels of dapsone for approximately 34 days after a single intragluteal injection in rabbits. nih.gov These studies confirm that the prodrug approach can be tailored to achieve either rapid activation or sustained release, depending on the therapeutic goal.

Table 3: Preclinical In Vivo Conversion of Dapsone Prodrugs in Rabbits This table summarizes the pharmacokinetic results of different Dapsone prodrugs administered to rabbits, highlighting their conversion rates and release profiles in a living system.

Prodrug TypeAdministration RouteKey FindingConversion Half-Life (t½)
L-Amino Acid AmidesIntravenousRapid and quantitative conversion to Dapsone< 2 minutes
D-Amino Acid AmidesIntravenousSlower, but quantitative conversion to Dapsone30 to 60 minutes
4,4'-dibutyrylaminodiphenyl sulfoneIntraglutealSustained release of Dapsone for ~34 daysNot Applicable (Sustained Release)

Data sourced from pharmacokinetic studies in New Zealand white rabbits. nih.govnih.gov

Release Kinetics in Biological Matrices

The therapeutic efficacy of a prodrug is critically dependent on the rate and extent of its conversion to the active parent drug within the body. For this compound, this bioconversion is primarily mediated by enzymatic hydrolysis of the amide bond. The release kinetics of dapsone from its amide prodrugs have been investigated in various biological matrices, demonstrating the feasibility of this approach.

In preclinical studies, the release of dapsone from its amino acid amide prodrugs has been shown to be rapid and efficient. For example, L-amino acid derivatives of dapsone administered intravenously to rabbits were rapidly and quantitatively converted to the parent drug, with a half-life of less than two minutes. nih.gov This rapid conversion is attributed to the action of stereospecific aminopeptidase enzymes. nih.gov

Conversely, the corresponding D-amino acid derivatives of dapsone also underwent quantitative conversion to dapsone, but at a significantly slower rate, with half-lives ranging from 30 to 60 minutes. nih.gov This difference in release kinetics highlights the potential for stereochemistry to modulate the rate of drug release, allowing for the design of prodrugs with varying durations of action.

Another study investigating a different type of amide prodrug, 4,4'-dibutyrylaminodiphenyl sulfone, demonstrated a sustained release of dapsone. Following intragluteal injection in rabbits, this prodrug provided blood levels of dapsone above 0.5 micrograms/ml for approximately 34 days.

Table 1: In Vivo Release Kinetics of Dapsone from this compound Prodrugs in Rabbits

Prodrug (this compound)Route of AdministrationHalf-life of Conversion to DapsoneKey Findings
L-amino acid derivatives of dapsoneIntravenous< 2 minutesRapid and quantitative conversion mediated by aminopeptidases. nih.gov
D-amino acid derivatives of dapsoneIntravenous30 - 60 minutesSlower, but still quantitative, conversion to dapsone. nih.gov

This table summarizes the in vivo release kinetics of dapsone from different this compound prodrugs based on available preclinical data.

Comparative Pharmacokinetic Profiles with Parent Dapsone

The primary objective of developing a prodrug is often to improve the pharmacokinetic profile of the parent drug. While comprehensive comparative pharmacokinetic data for this compound and dapsone are limited in the public domain, the available research indicates significant differences in their disposition in the body.

Following intravenous administration in rabbits, the L-amino acid amide prodrugs of dapsone are so rapidly converted to dapsone that their own pharmacokinetic profiles are transient. The focus then shifts to the pharmacokinetics of the released dapsone. The rapid and quantitative conversion suggests that the systemic exposure to dapsone following administration of these prodrugs would be comparable to administering an equivalent dose of dapsone directly.

In contrast, the slower conversion of the D-amino acid derivatives would be expected to result in a more prolonged plasma concentration profile of dapsone, potentially leading to a longer duration of therapeutic effect. This sustained release could reduce the frequency of administration and improve patient compliance.

The parent drug, dapsone, when administered orally, is slowly absorbed, reaching maximum plasma concentrations in about 4 hours. nih.gov It has an elimination half-life of approximately 30 hours. nih.gov The prodrug strategy, particularly with sustained-release formulations of this compound, aims to modulate this profile, potentially leading to a more consistent therapeutic drug level over time.

Table 2: Conceptual Comparative Pharmacokinetic Parameters

ParameterParent Dapsone (Oral)Rapidly-Converting this compound (e.g., L-amino acid derivative)Slowly-Converting this compound (e.g., D-amino acid derivative)
Tmax (Time to Peak Concentration) ~4 hoursLikely shorter for released dapsonePotentially longer and more sustained
Cmax (Peak Plasma Concentration) VariablePotentially higher for released dapsonePotentially lower but more prolonged
AUC (Area Under the Curve) StandardExpected to be similar to parent dapsoneExpected to be similar to parent dapsone
Half-life (t½) ~30 hoursGoverned by dapsone's elimination half-lifeApparent half-life may be prolonged due to slow conversion

This table presents a conceptual comparison of pharmacokinetic parameters. Specific values would be dependent on the specific this compound compound and the biological system.

Impact of Prodrug Strategy on this compound's Preclinical Pharmacodynamics

The ultimate goal of a prodrug strategy is to enhance the therapeutic effect of the parent drug. While specific preclinical pharmacodynamic studies directly comparing this compound prodrugs to dapsone are not extensively detailed in the available literature, the impact of this strategy can be inferred from the altered pharmacokinetic profiles.

The primary mechanism of action of dapsone is the inhibition of dihydrofolic acid synthesis in susceptible microorganisms. leprosy-information.org Its anti-inflammatory effects are thought to be related to the inhibition of neutrophil activity. leprosy-information.org By modifying the release and distribution of dapsone, the prodrug strategy has the potential to enhance these pharmacodynamic effects.

For instance, a sustained-release this compound formulation could maintain therapeutic concentrations of dapsone at the site of action for a longer period, which could be advantageous in treating chronic infections or inflammatory conditions. This could lead to improved efficacy and a reduction in the total dose required, potentially minimizing side effects.

Furthermore, the increased water solubility of certain this compound prodrugs could allow for the development of intravenous formulations for use in severe or acute conditions where rapid attainment of therapeutic drug levels is necessary.

Preclinical studies on dapsone itself have demonstrated its anti-inflammatory activity in various animal models. nih.gov The development of this compound prodrugs that can deliver the active drug more effectively to inflamed tissues could translate to improved outcomes in these models. The ability to maintain effective drug concentrations could be particularly beneficial in chronic inflammatory models like adjuvant-induced arthritis. nih.gov

Advanced Analytical and Computational Methodologies in Amidapsone Research

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental for identifying, quantifying, and assessing the purity of Amidapsone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structural identity of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). google.comgoogle.com The specific arrangement of atoms within a molecule creates a unique NMR spectrum, acting as a "fingerprint" for the compound. maybridge.com

For this compound, ¹H-NMR and ¹³C-NMR spectroscopy can provide detailed information about the different types of protons and carbons present and their connectivity. Analysis of chemical shifts, splitting patterns, and integration of signals in the NMR spectrum allows for the confirmation of the proposed chemical structure of this compound, including the presence and environment of the amino, urea (B33335), and sulfone moieties, as well as the aromatic rings. revistadechimie.ro For example, ¹H-NMR spectra of related diaryl sulfone derivatives have shown characteristic signals for different parts of the molecule, which aids in structural confirmation. revistadechimie.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. miljodirektoratet.no In addition to determining the molecular weight, MS can also provide insights into the structure by analyzing the fragmentation pattern of the molecule when it is ionized. miljodirektoratet.no

Electrospray ionization mass spectrometry (ESI-MS/MS) and electron impact mass spectrometry (EI-MS) are techniques that can be coupled with chromatography for the analysis of this compound. revistadechimie.ro ESI-MS/MS, often coupled with High-Performance Liquid Chromatography (HPLC), is used to obtain the mass spectrum of the intact molecule and its fragments. revistadechimie.roepo.org The molecular ion peak confirms the molecular weight of this compound (291.33 g/mol ). nih.govnih.gov Analysis of the fragment ions produced in the mass spectrometer can help elucidate the structural subunits of this compound and confirm its identity. revistadechimie.ro For instance, MALDI mass spectrometry has been used for the characterization of related compounds, yielding a molecular ion peak that confirms the expected mass. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. sigmaaldrich.com It is particularly valuable for assessing the purity of a compound and determining the concentration of an analyte in a sample. sigmaaldrich.comunchainedlabs.com

RP-HPLC (Reversed-Phase HPLC) is commonly employed for the analysis of this compound and related diaryl sulfone derivatives. revistadechimie.rogoogle.comgoogleapis.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com The purity of synthesized compounds, including those structurally related to this compound, is routinely evaluated using RP-HPLC. revistadechimie.ro HPLC-SEC (Size Exclusion Chromatography) can also be used for analysis, particularly in the context of larger molecules or conjugates involving this compound. googleapis.com Detection is often performed using UV detectors, typically at a specific wavelength where the compound absorbs light, such as 220 nm or 254 nm. sigmaaldrich.comgoogleapis.com

An example of HPLC conditions for the analysis of amides, a functional group present in this compound, includes using a Discovery® RP-Amide C16 column with a mobile phase of methanol (B129727) and monopotassium phosphate (B84403) buffer, detected by UV at 254 nm. sigmaaldrich.com

UV-Vis and FT-IR Spectroscopy for this compound Identification

Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy are spectroscopic techniques used for the identification and characterization of organic compounds based on their absorption of light at different wavelengths. revistadechimie.rotechnologynetworks.commsu.edu

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commsu.eduyoutube.com The UV-Vis spectrum of a compound shows characteristic absorption peaks at specific wavelengths, which can be used for its identification and quantification based on the Beer-Lambert Law. unchainedlabs.comyoutube.com UV-Vis spectroscopy has been used in the characterization of newly synthesized compounds, including those with diaryl sulfone moieties. revistadechimie.ro

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. bruker.comleibniz-fli.de The resulting spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. bruker.comleibniz-fli.de FT-IR spectroscopy is valuable for identifying the key functional groups in this compound, such as the N-H, C=O, and S=O bonds. leibniz-fli.deresearchgate.netthermofisher.com The amide I and amide II bands in the FT-IR spectrum are particularly informative about the protein or peptide backbone conformation, and while this compound is a small molecule, the urea group contains an amide linkage. leibniz-fli.deresearchgate.netthermofisher.com FT-IR spectroscopy has been used in the spectral characterization of newly synthesized compounds, including diaryl sulfone derivatives. revistadechimie.ro

Advanced Imaging Techniques (e.g., SEM, TEM, XPS, SIMS)

Advanced imaging and surface analysis techniques provide detailed information about the morphology, elemental composition, and chemical state of materials. While less commonly applied directly to the characterization of bulk this compound powder, these techniques can be crucial when this compound is part of more complex formulations, such as nanoparticles or drug delivery systems.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. hidenanalytical.comblue-scientific.commdpi.com It is useful for examining the size, shape, and surface features of particles or formulations containing this compound. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution images, allowing for the visualization of the internal structure of materials at the nanoscale. hidenanalytical.commdpi.com TEM is valuable for characterizing the size and morphology of nanoparticles incorporating this compound. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the surface region of a material. blue-scientific.com XPS can provide information about the elements present on the surface of this compound particles or formulations and their chemical bonding environments. blue-scientific.comresearchgate.net The combination of XPS with SEM allows for both high-resolution imaging and surface-specific chemical analysis. blue-scientific.com

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the elemental, isotopic, and molecular composition of a material's surface and thin films. hidenanalytical.com SIMS can provide detailed information about the surface chemistry of this compound or formulations containing it, including the presence of trace elements or molecular fragments. hidenanalytical.comresearchgate.net

While direct application to this compound itself is less documented in the provided sources, these techniques are broadly applied in materials science and pharmaceutical formulation research mdpi.com, suggesting their potential use in analyzing this compound within complex systems.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play an increasingly important role in understanding the properties and behavior of chemical compounds, including this compound. These methods use computer simulations to model molecular structures, predict properties, and simulate interactions.

Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations can be applied to this compound to study its conformational preferences, electronic structure, and interactions with other molecules. While specific computational studies on this compound were not detailed in the provided search results, related diaryl sulfone derivatives have been investigated using computational methods. For example, software has been used for predictions related to biological activity of diaryl sulfone derivatives. revistadechimie.ro

Computational methods can complement experimental data obtained from spectroscopic and chromatographic techniques by providing theoretical insights into the observed properties. They can be used to predict NMR spectra, vibrational frequencies (for comparison with FT-IR), and electronic transitions (for comparison with UV-Vis). Molecular modeling can also be used to study the potential binding interactions of this compound with biological targets, although such studies fall outside the scope of this article's focus on analytical methodologies.

Molecular Docking for Target Binding Prediction

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulation is a powerful computational technique used to simulate the time-dependent behavior of molecular systems. h-its.orgfrontiersin.org By applying numerical methods to solve Newton's equations of motion for each atom, MD simulations can monitor the dynamic processes of molecules, providing insights into their conformational changes and interactions over time. h-its.orgnih.gov In the context of drug research, MD simulations are crucial for understanding protein-ligand interactions, characterizing receptor-ligand complexes, and guiding structure-based drug design. nih.govplos.org They can reveal different conformations of proteins and the evolution of protein-ligand interactions at the atomic level. nih.govplos.org MD simulations can evaluate the structural stability of protein-ligand complexes over simulation periods, such as 100ns. nih.gov While specific MD studies solely focused on the conformational analysis of this compound itself were not detailed in the search results, the methodology is broadly applicable to understanding the dynamic behavior and flexibility of small molecules and their interactions with biological targets. Software packages like GROMACS and force fields such as AMBER are commonly used for MD simulations. plos.org

De Novo Design Algorithms for Novel this compound Analogs

De novo design algorithms are computational methods used to design novel molecular structures with desired properties from scratch, rather than modifying existing ones. In the context of drug discovery, these algorithms aim to generate new molecular entities that are predicted to bind to a specific biological target with high affinity and desirable characteristics. While the provided search results discuss de novo design primarily in the context of designing proteins and peptides to bind small molecules or function as biosensors, the underlying principles of generating novel structures based on computational criteria are also applied to the design of small molecule drug candidates. elifesciences.orgplos.orgnih.govnih.govbiorxiv.org Although specific studies on the de novo design of this compound analogs were not found, this methodology could potentially be applied to design novel compounds structurally related to this compound with potentially improved or altered biological activities by computationally exploring chemical space and generating new molecular scaffolds or substituents based on desired properties and interactions with target biomolecules.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are computational methods rooted in quantum mechanics that are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, charge distribution, bond energies, and spectroscopic properties. keio.ac.jpwindows.net Methods such as Density Functional Theory (DFT) and wave function theory are commonly employed. windows.netnih.gov Quantum chemistry can compute properties with "chemical accuracy," allowing for meaningful interpretations and predictions. windows.net Semiempirical methods, like GFN2-xTB, can be used for exploring chemical and conformational space, with results potentially refined by more sophisticated calculations. nih.gov While the search results mentioned the use of density functional theory in conjunction with molecular docking for other compounds researchgate.net and discussed quantum chemical calculations in general for understanding molecular properties keio.ac.jpwindows.net, specific quantum chemical studies focused solely on determining the electronic properties of this compound were not explicitly detailed. Nevertheless, these methods are fundamental to understanding the intrinsic characteristics of any molecule, including this compound, which are crucial for comprehending its behavior and interactions in biological systems.

Emerging Research Frontiers and Future Directions for Amidapsone

Unexplored Mechanistic Pathways and Novel Biological Targets

While Amidapsone is recognized as a sulfone derivative, a class of compounds known for various biological activities including antibacterial, antiviral, anti-tuberculosis, and antioxidant effects, the specific and comprehensive mechanistic pathways through which this compound exerts its effects remain an area for further exploration wikipedia.org. Identifying the precise molecular targets and the downstream signaling cascades modulated by this compound is crucial for understanding its therapeutic potential and guiding future development. Research in this area would involve detailed biochemical and cellular studies to map its interactions at a molecular level. Novel biological targets, potentially distinct from those of other sulfones, could be uncovered, opening avenues for treating conditions where existing therapies are limited.

Synergistic Interactions of this compound with Other Chemical Entities (Preclinical)

The investigation of synergistic interactions between this compound and other chemical entities at the preclinical stage represents a significant research frontier. Combination therapies are a cornerstone in treating complex diseases, aiming to enhance efficacy, reduce resistance, and potentially lower the required doses of individual agents nih.govcharchem.orgvrachi.name. Preclinical studies exploring combinations of this compound with other compounds could reveal synergistic effects, where the combined impact is greater than the sum of individual effects nih.govnih.gov. While the provided search results discuss preclinical combination therapies and synergy in general terms, particularly in cancer and with immunotherapies, specific preclinical studies detailing synergistic interactions involving this compound were not identified nih.govcharchem.orgvrachi.namenih.govuni.lunih.gov. Future preclinical research could focus on evaluating this compound in combination with existing or novel therapeutic agents in relevant in vitro and in vivo models to identify potentially beneficial synergistic relationships.

Development of Advanced this compound Delivery Systems (Non-Clinical)

The development of advanced drug delivery systems in non-clinical settings is a crucial aspect of translating potential therapeutic agents into viable treatments uni.lu. For this compound, exploring novel delivery strategies could enhance its bioavailability, target specificity, and improve its pharmacokinetic profile. While this compound has been mentioned in the context of potential inclusion in targeted delivery systems such as microbubbles and in research related to ocular delivery, detailed non-clinical studies on advanced delivery systems specifically for this compound were not prominently featured in the search results sodiummetabisulfitepowder.comnih.govwikipedia.orgmaterialarchiv.chnih.govwikipedia.org. Future non-clinical research could investigate various advanced delivery platforms, including nanoparticles, liposomes, or other encapsulation techniques, to optimize this compound's delivery to target tissues or cells, potentially reducing off-target effects and improving efficacy in preclinical models.

Addressing Challenges in this compound Research

Advancing research on this compound, particularly into novel applications and mechanisms, necessitates addressing several inherent challenges.

Synthetic Challenges for Complex Analogs

The synthesis of complex analogs of this compound to explore structure-activity relationships and potentially improve its properties can present significant synthetic challenges easychem.org. The development of new sulfone derivatives, as mentioned in the context of related compounds, often involves intricate chemical reactions and purification processes wikipedia.orgwikipedia.org. Designing and executing efficient and scalable synthetic routes for novel this compound analogs requires overcoming potential hurdles related to regioselectivity, yield, and the incorporation of diverse functional groups. This area of research demands expertise in synthetic organic chemistry to develop innovative methodologies for accessing a wide chemical space around the this compound core structure.

Limitations of Current Preclinical Models

A significant challenge in this compound research, as with many other compounds, lies in the limitations of current preclinical models wikipedia.orgwikipedia.orgnih.govontosight.ai. In vitro models, while useful for initial screening and mechanistic studies, often fail to fully recapitulate the complexity of in vivo biological systems, including drug metabolism, distribution, and the intricate interactions within tissues and organs ontosight.ainih.gov. Animal models, despite being essential for evaluating efficacy and safety in a living system, have their own limitations, such as species differences in physiology, immune responses, and disease progression, which can impact the translatability of findings to humans wikipedia.orgwikipedia.orgnih.govuni.luranf.comfishersci.se. Addressing this challenge requires the development and utilization of more predictive preclinical models, such as advanced 3D cell culture systems, organ-on-a-chip technologies, and more sophisticated in vivo models that better mimic human conditions ontosight.ainih.govfishersci.se.

Opportunities for Interdisciplinary Collaboration in this compound Studies

Research into chemical compounds like this compound often benefits significantly from interdisciplinary collaboration, bringing together expertise from diverse scientific fields to address complex questions and accelerate discovery. While specific detailed research findings on interdisciplinary collaboration solely focused on this compound are not extensively highlighted in the immediate search results, the broader principles and benefits of such collaborations in chemical and biological research are well-established and directly applicable to future this compound studies.

Interdisciplinary research, involving scholars from different fields, is increasingly becoming the norm to tackle complex challenges that a single discipline cannot solve nih.gov. This approach integrates knowledge, theories, and methods from multiple disciplines to gain a comprehensive understanding of phenomena econtentpro.com. For this compound, this could involve collaborations between:

Synthetic Chemists and Biologists: Chemists can synthesize novel this compound analogs with subtle structural modifications, while biologists can evaluate their biological activity, mechanism of action, and interactions with biological targets. This iterative process is crucial for understanding structure-activity relationships and optimizing potential applications.

Pharmacologists and Computational Scientists: Pharmacologists study how this compound interacts with biological systems. Computational scientists can use techniques like molecular docking and dynamics simulations to predict binding affinities, identify potential off-target effects, and guide the design of new experiments. researchgate.net mentions computational models like QSAR being useful for predicting properties like liver toxicity, which could be relevant for this compound research.

Material Scientists and Biomedical Engineers: If this compound shows promise for applications requiring specific delivery methods or integration into devices, collaboration with material scientists and biomedical engineers would be essential. This could involve developing novel formulations, drug delivery systems, or functionalized materials incorporating this compound. google.com discusses surface topographies for bioadhesion control, illustrating how material science can intersect with biological applications.

Toxicologists and Analytical Chemists: Understanding the metabolic fate and potential toxicity of this compound requires the combined expertise of toxicologists and analytical chemists. Analytical techniques are needed to detect and quantify this compound and its metabolites in biological samples, while toxicologists interpret these findings in the context of potential adverse effects.

Such collaborations can lead to more innovative and effective solutions by bridging knowledge gaps and stimulating creativity econtentpro.com. They allow researchers to leverage complementary skill sets and perspectives, leading to a more holistic understanding of the compound's properties and potential econtentpro.com.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Amidapsone’s purity and stability in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying this compound purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Stability studies should employ accelerated degradation protocols under varied pH, temperature, and light conditions, with mass spectrometry (MS) identifying degradation products. Ensure calibration standards align with International Council for Harmonisation (ICH) guidelines .
  • Key Considerations : Validate methods for specificity, linearity, and precision. Document raw data and processed results systematically to ensure reproducibility .

Q. How should researchers design initial pharmacological efficacy studies for this compound?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to establish dose-response relationships. For in vivo models, select species with metabolic pathways analogous to humans and include control groups receiving vehicle or standard comparators. Apply ANOVA for statistical analysis to compare treatment effects, ensuring sample sizes are justified via power analysis .
  • Key Considerations : Address ethical compliance (e.g., Institutional Animal Care and Use Committee approvals) and pre-register study protocols to reduce bias .

Q. What criteria should guide the selection of this compound synthesis protocols for reproducibility?

  • Methodological Answer : Prioritize routes with high atom economy and minimal hazardous intermediates. Document reaction parameters (temperature, catalyst loading, solvent purity) in detail. Use Fourier-transform infrared spectroscopy (FTIR) to verify intermediate compounds and compare yields across multiple batches. Share synthetic protocols via open-access platforms to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, bioanalytical techniques). Use meta-analysis to quantify heterogeneity, and perform in silico simulations (e.g., physiologically based pharmacokinetic modeling) to reconcile differences. Validate findings with independent in vivo studies using harmonized protocols .
  • Key Considerations : Assess publication bias and exclude studies with insufficient methodological transparency .

Q. What strategies optimize the design of multi-omics studies to elucidate this compound’s mechanism of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated networks. Use machine learning (e.g., random forests) to prioritize biomarkers linked to therapeutic outcomes. Validate hypotheses with CRISPR-based gene editing or pharmacological inhibitors .
  • Key Considerations : Normalize omics datasets to reduce batch effects and store raw data in FAIR-compliant repositories .

Q. How should researchers address ethical and logistical challenges in this compound clinical trials?

  • Methodological Answer : For Phase I trials, enroll healthy volunteers with stringent exclusion criteria (e.g., no comorbid conditions). Use stratified randomization in Phase II/III to balance demographic variables. Implement double-blinding and Data Safety Monitoring Boards (DSMBs) to mitigate bias. Predefine adverse event reporting protocols aligned with Good Clinical Practice (GCP) guidelines .
  • Key Considerations : Obtain informed consent with clear communication of risks/benefits and ensure trial registration in public databases (e.g., ClinicalTrials.gov ) .

Q. What frameworks support robust analysis of this compound’s long-term toxicity in environmental models?

  • Methodological Answer : Employ chronic exposure assays in ecologically relevant organisms (e.g., Daphnia magna for aquatic toxicity). Measure biomarkers like oxidative stress (MDA levels) and genotoxicity (comet assay). Use quantitative structure-activity relationship (QSAR) models to predict environmental persistence and bioaccumulation potential. Compare results against regulatory thresholds (e.g., EPA guidelines) .

Methodological Best Practices

  • Data Management : Archive raw spectra, chromatograms, and omics datasets using version-controlled systems (e.g., Git-LFS). Annotate metadata comprehensively to enable reuse .
  • Reproducibility : Include detailed supplemental materials (e.g., synthetic procedures, statistical code) in publications. Replicate critical experiments in independent labs .
  • Conflict Resolution : For contradictory findings, convene interdisciplinary panels to review methodology and propose consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.